molecular formula C9H12ClNO2 B596434 5-Chloro-3-isopropoxy-2-methoxypyridine CAS No. 1228957-00-3

5-Chloro-3-isopropoxy-2-methoxypyridine

Cat. No.: B596434
CAS No.: 1228957-00-3
M. Wt: 201.65
InChI Key: CZRIAFWTSZSAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-isopropoxy-2-methoxypyridine is a chemical compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol . It is characterized by the presence of a chloro group at the 5-position, an isopropoxy group at the 3-position, and a methoxy group at the 2-position on a pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-isopropoxy-2-methoxypyridine typically involves the substitution of appropriate functional groups on a pyridine ring. One common method is the reaction of 5-chloro-2-methoxypyridine with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the methoxy group with the isopropoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-isopropoxy-2-methoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

5-Chloro-3-isopropoxy-2-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-isopropoxy-2-methoxypyridine depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxypyridine: Similar structure but lacks the isopropoxy group.

    5-Chloro-3-iodo-2-methoxypyridine: Similar structure but has an iodine atom instead of an isopropoxy group.

    2-Chloro-5-methoxypyridine: Similar structure but has a chloro group at the 2-position instead of the 5-position.

Uniqueness

5-Chloro-3-isopropoxy-2-methoxypyridine is unique due to the presence of both the isopropoxy and methoxy groups on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups can make it a valuable intermediate in the synthesis of more complex molecules and a useful tool in scientific research .

Properties

IUPAC Name

5-chloro-2-methoxy-3-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-6(2)13-8-4-7(10)5-11-9(8)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRIAFWTSZSAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682445
Record name 5-Chloro-2-methoxy-3-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228957-00-3
Record name 5-Chloro-2-methoxy-3-(1-methylethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228957-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methoxy-3-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.